molecular formula C18H14N6O3S B2839328 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941906-26-9

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2839328
CAS No.: 941906-26-9
M. Wt: 394.41
InChI Key: MSNHUNUKRDBDAG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H14N6O3S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitumor Activities

Compounds with structural similarities to 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antibacterial and antitumor activities. For instance, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative that showed antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential applications of similar compounds in addressing bacterial infections (Lahmidi et al., 2019). Additionally, Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and tested them for antibacterial activity, finding some compounds to be as potent or more potent than commercially available antibiotics (Kumar et al., 2009).

Antifungal and Antimicrobial Properties

Research by Suresh et al. (2016) on novel thiazolo and triazolopyrimidine derivatives revealed significant biological activity against various microorganisms, suggesting potential antifungal and broader antimicrobial applications for compounds within this chemical family (Suresh et al., 2016).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of related compounds, indicating a broad interest in their chemical properties and potential applications. For example, Gomha et al. (2017) described the synthesis of a novel triazolopyrimidine derivative with promising antitumor activity against specific cancer cell lines, highlighting the potential of these compounds in cancer research (Gomha et al., 2017).

Molecular Structure and Spectroscopic Properties

The molecular structure, spectroscopic properties, and theoretical computational analysis of substituted triazolopyrimidine thiones have been explored to understand their potential interactions with biological targets, including SARS-Cov-2 enzymes. This suggests an interest in the application of such compounds in antiviral research and treatment strategies (El Sayed & Abdelrehim, 2021).

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S/c1-27-15-8-6-13(7-9-15)23-17-16(21-22-23)18(20-11-19-17)28-10-12-2-4-14(5-3-12)24(25)26/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNHUNUKRDBDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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